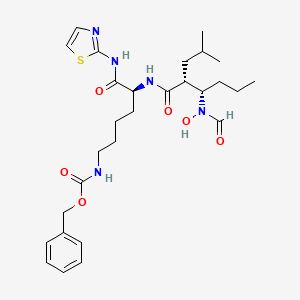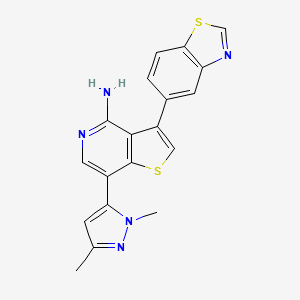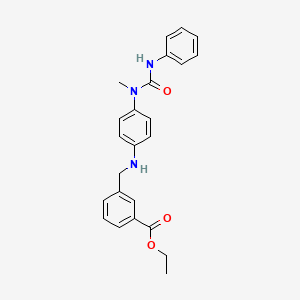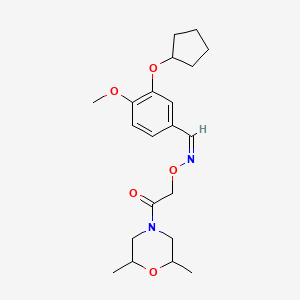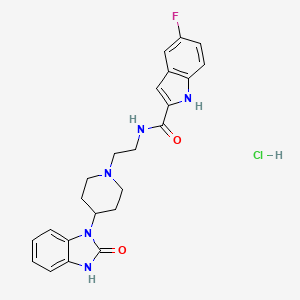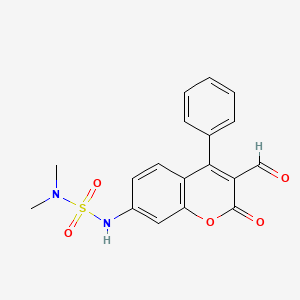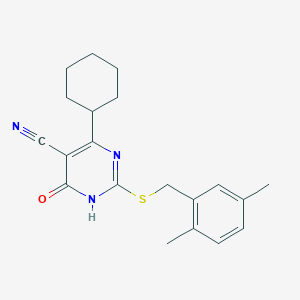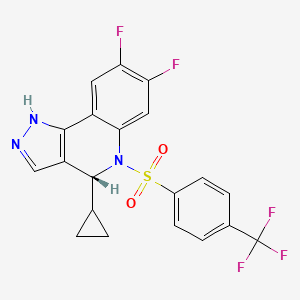
Sofosbuvir impurity M
描述
Sofosbuvir impurity M is a process-related impurity found in the synthesis of sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infections. This compound is formed during the manufacturing process and needs to be controlled to ensure the purity and efficacy of the final pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sofosbuvir impurity M involves several steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation. The chromatographic separation of sofosbuvir and its impurities is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with specific mobile phases and detection methods .
Industrial Production Methods
In industrial settings, the production of sofosbuvir and its impurities, including impurity M, involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of various reagents and solvents, such as trifluoroacetic acid, acetonitrile, and ammonium acetate buffer, to achieve the desired purity and yield .
化学反应分析
Types of Reactions
Sofosbuvir impurity M undergoes several types of chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.
Reduction: Reduction reactions can alter the chemical structure of the impurity.
Substitution: Nucleophilic substitution reactions can occur, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in the analysis and synthesis of this compound include trifluoroacetic acid, acetonitrile, and ammonium acetate buffer. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent compositions .
Major Products Formed
The major products formed from the reactions of this compound include various degradation products and structural analogs, which are characterized using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .
科学研究应用
Sofosbuvir impurity M has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological targets.
Industry: Utilized in quality control processes to ensure the purity and safety of sofosbuvir products.
作用机制
The mechanism of action of sofosbuvir impurity M is related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase of the hepatitis C virus. the impurity does not exhibit the same antiviral activity as sofosbuvir and is primarily studied for its impact on the stability and purity of the final pharmaceutical product .
相似化合物的比较
Sofosbuvir impurity M can be compared with other process-related impurities and degradation products of sofosbuvir, such as:
Phosphoryl impurity: Another process-related impurity that is formed during the synthesis of sofosbuvir.
PSI-6206: A uridine metabolite of sofosbuvir that is a potent inhibitor of the HCV NS5B polymerase.
PSI-6130: A cytidine nucleoside analog that is a precursor in the synthesis of sofosbuvir.
This compound is unique in its specific formation pathway and structural characteristics, which distinguish it from other related compounds.
属性
CAS 编号 |
2095551-10-1 |
|---|---|
分子式 |
C₂₂H₃₀N₃O₁₀P |
分子量 |
527.46 |
IUPAC 名称 |
propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1 |
InChI 键 |
WAKQLZVLNOKKHE-BFQGEBBDSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
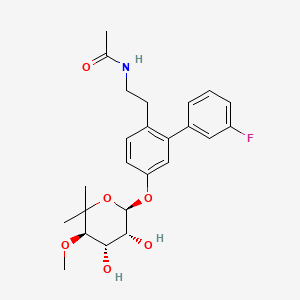
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)
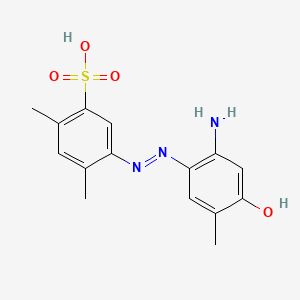
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)
